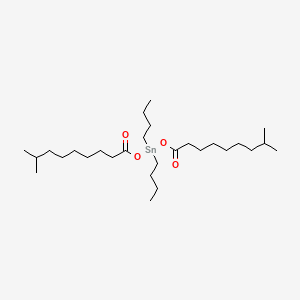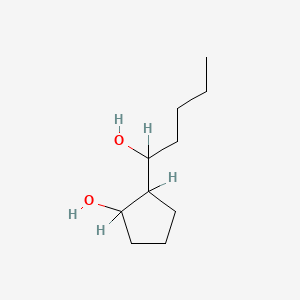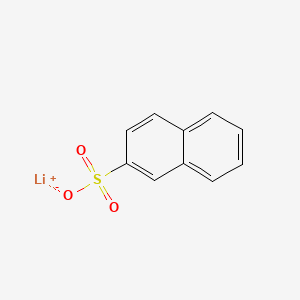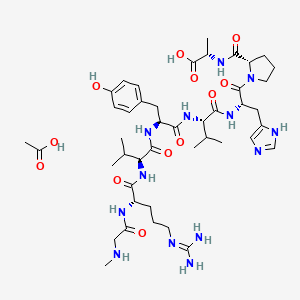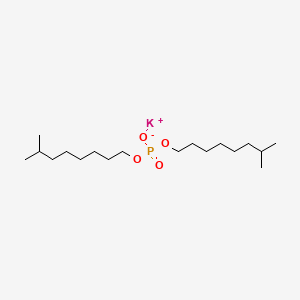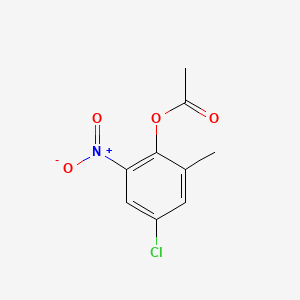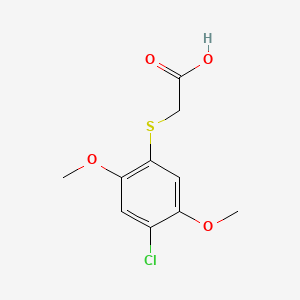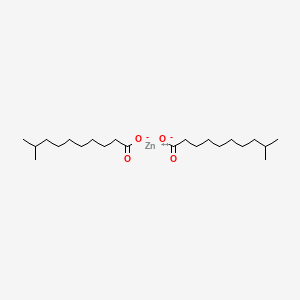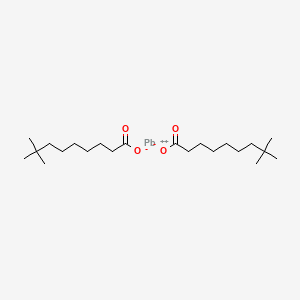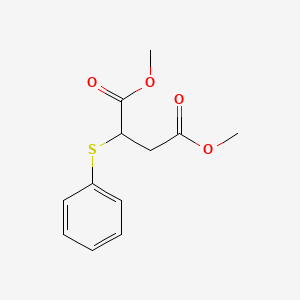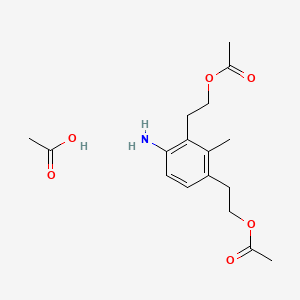
(Bis(2-acetoxyethyl)-m-tolyl)ammonium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Bis(2-acetoxyethyl)-m-tolyl)ammonium acetate is a chemical compound with the molecular formula C19H28N2O8. It is known for its unique structure, which includes an ammonium ion bonded to a m-tolyl group and two 2-acetoxyethyl groups. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Bis(2-acetoxyethyl)-m-tolyl)ammonium acetate typically involves the reaction of m-toluidine with acetic anhydride and ethylene glycol diacetate. The reaction is carried out under controlled conditions, usually in the presence of a catalyst such as sulfuric acid, to facilitate the acetylation process. The reaction mixture is then purified through recrystallization to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures before being released for use .
Chemical Reactions Analysis
Types of Reactions
(Bis(2-acetoxyethyl)-m-tolyl)ammonium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
(Bis(2-acetoxyethyl)-m-tolyl)ammonium acetate is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Mechanism of Action
The mechanism of action of (Bis(2-acetoxyethyl)-m-tolyl)ammonium acetate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (5-acetamido-2-methoxyphenyl)bis(2-acetoxyethyl)ammonium acetate
- N,N-bis(2-acetoxyethyl)-m-tolylamine
Uniqueness
(Bis(2-acetoxyethyl)-m-tolyl)ammonium acetate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for specific applications .
Properties
CAS No. |
93904-67-7 |
|---|---|
Molecular Formula |
C17H25NO6 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
acetic acid;2-[3-(2-acetyloxyethyl)-4-amino-2-methylphenyl]ethyl acetate |
InChI |
InChI=1S/C15H21NO4.C2H4O2/c1-10-13(6-8-19-11(2)17)4-5-15(16)14(10)7-9-20-12(3)18;1-2(3)4/h4-5H,6-9,16H2,1-3H3;1H3,(H,3,4) |
InChI Key |
ZPQIRKPXCCBPCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1CCOC(=O)C)N)CCOC(=O)C.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


